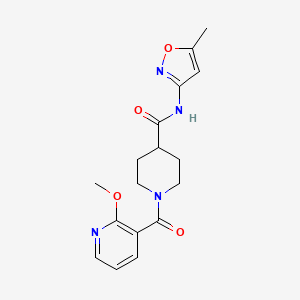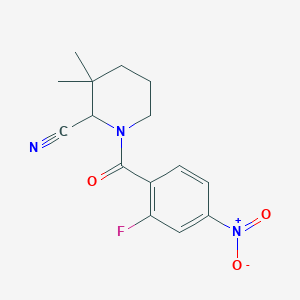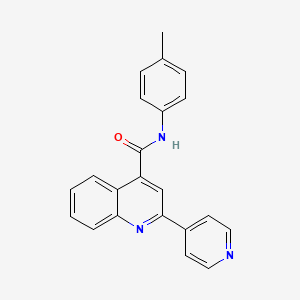![molecular formula C20H27N3O2S B2785808 1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide CAS No. 1049550-32-4](/img/structure/B2785808.png)
1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a phenyl group attached to a sulfonamide group, which is further linked to a propyl chain that contains a piperazine ring substituted with another phenyl group
Wirkmechanismus
Target of Action
The primary target of 1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . This inhibition is achieved through a mixed-type mechanism involving both competitive and non-competitive inhibition . By inhibiting AChE, the compound increases the level of ACh, a neurotransmitter that plays an important role in learning and memory .
Biochemical Pathways
The inhibition of AChE leads to an increase in the level of ACh, which in turn affects the cholinergic neurotransmission pathway . This pathway is involved in various cognitive functions, including learning and memory. Therefore, the compound’s action on this pathway could potentially alleviate the cognitive decline observed in conditions like AD .
Pharmacokinetics
The compound’s ability to inhibit ache suggests that it can cross the blood-brain barrier and exert its effects in the brain
Result of Action
The inhibition of AChE by this compound results in an increase in the level of ACh . This increase can enhance cholinergic neurotransmission, potentially improving learning and memory . Therefore, the compound could have potential therapeutic benefits in conditions characterized by cognitive decline, such as AD .
Biochemische Analyse
Biochemical Properties
1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit inhibitory activity against acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . This interaction suggests that the compound could potentially influence biochemical reactions related to nerve impulse transmission .
Cellular Effects
In terms of cellular effects, this compound’s inhibition of AChE could impact various cellular processes. For example, by inhibiting AChE, the compound could potentially affect cell signaling pathways related to cholinergic neurotransmission
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules such as AChE . The compound’s inhibitory effect on AChE suggests that it may bind to the active site of the enzyme, preventing it from catalyzing the breakdown of acetylcholine . This could lead to an increase in acetylcholine levels, potentially affecting gene expression and other cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide typically involves multiple steps. One common approach is the reaction of 4-phenylpiperazine with 3-chloropropylamine to form the intermediate piperazine derivative. This intermediate is then reacted with phenylsulfonyl chloride to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form phenolic compounds.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Phenolic compounds.
Reduction: Amines.
Substitution: Substituted piperazines.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for developing new therapeutic agents.
Industry: It can be utilized in the production of materials with specific properties, such as polymers and coatings.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as an acetylcholinesterase inhibitor.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Evaluated for anticonvulsant activity.
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Studied for anti-inflammatory effects.
Uniqueness: What sets this compound apart from these compounds is its specific structural features, such as the presence of the sulfonamide group and the propyl chain, which may confer unique chemical and biological properties.
Eigenschaften
IUPAC Name |
1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c24-26(25,18-19-8-3-1-4-9-19)21-12-7-13-22-14-16-23(17-15-22)20-10-5-2-6-11-20/h1-6,8-11,21H,7,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENIYYYIWZBIHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNS(=O)(=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine](/img/structure/B2785725.png)
![N-(4-acetylphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2785728.png)
![N-(4-fluorophenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2785730.png)

![1-(4-chlorophenyl)-N-[1-(furan-2-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B2785733.png)





![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2785745.png)

![4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2785747.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2785748.png)
